molecular formula C11H20N2O2 B13032953 tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate

tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B13032953
M. Wt: 212.29 g/mol
InChI Key: OENBFERNPXQQOI-HFJXHZNHSA-N
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Description

tert-Butyl (1R,3R,6S)-3-amino-7-azabicyclo[410]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes an amino group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure is formed through a series of cyclization reactions. This often involves the use of starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the tert-butyl ester: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.

    Amination: The amino group is introduced through amination reactions, which may involve the use of reagents such as ammonia or amines under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Materials Science: It is used in the development of new materials with unique properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

tert-Butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-5-4-7(12)6-9(8)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-,13?/m1/s1

InChI Key

OENBFERNPXQQOI-HFJXHZNHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2[C@H]1C[C@@H](CC2)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C1CC(CC2)N

Origin of Product

United States

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